molecular formula C19H20N4O2 B2589949 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034558-48-8

3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2589949
CAS No.: 2034558-48-8
M. Wt: 336.395
InChI Key: BUAZUCNVXRIZDO-UHFFFAOYSA-N
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Description

3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile ( 2034332-89-1) is a sophisticated small molecule with a molecular weight of 336.39 g/mol and the molecular formula C19H20N4O2. This compound is characterized by a piperidine core that is strategically substituted at the 1-position with a benzonitrile carbonyl group and at the 4-position with a 2,6-dimethylpyrimidinyl ether linkage. This specific architecture, featuring hydrogen bond acceptors and a rotatable bond count of 3, makes it a valuable building block in medicinal chemistry and drug discovery research . Its calculated properties, including an XLogP3 of 2.7 and a polar surface area of 79.1 Ų, suggest good membrane permeability and make it a promising scaffold for developing bioactive molecules . Recent investigations in pharmaceutical chemistry have highlighted its relevance in studying specific biological targets. Research indicates this compound exhibits elevated affinity for proteins involved in pathological processes such as neoangiogenesis and inflammasome activity, suggesting potential as a starting point for developing inhibitors for targeted therapies . Preclinical models have shown significant bioactivity without notable toxic effects at therapeutic dosages, and pharmacokinetic studies have indicated favorable bioavailability and efficient metabolism, underscoring its potential as a candidate for further therapeutic development . This chemical is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-10-18(22-14(2)21-13)25-17-6-8-23(9-7-17)19(24)16-5-3-4-15(11-16)12-20/h3-5,10-11,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAZUCNVXRIZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the benzonitrile group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products.

Scientific Research Applications

3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it is known to act as a potent and selective antagonist of the adenosine A1 receptor. This interaction can modulate various physiological processes, including neurotransmission and cardiovascular function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile
Core Structure Benzonitrile with pyrimidine-piperidine Benzonitrile with phenoxazine-carbazole-pyridine
Electron-Deficient Groups 2,6-Dimethylpyrimidine (strong electron withdrawal) Pyridine (moderate electron withdrawal)
Hole-Transport Moieties None Carbazole (strong hole transport)
Thermal Stability (Tg/°C) Estimated >150°C (pyrimidine rigidity) Reported ~180°C (carbazole robustness)
TADF Performance Hypothesized moderate ΔEST (small singlet-triplet gap) Patent-confirmed high TADF efficiency (external quantum efficiency >20%)

Functional Differences and Implications

  • Electron Transport vs. Bipolar Properties: The target compound’s pyrimidine-piperidine structure prioritizes electron transport, whereas the phenoxazine-carbazole analogue exhibits bipolar charge transport due to carbazole’s hole-transport capability. This makes the latter more suitable for emissive layers in OLEDs, while the former may excel in electron-transport layers .
  • Thermal Stability: The carbazole-phenoxazine analogue’s higher glass transition temperature (Tg) suggests superior morphological stability under operational stress, a critical factor for OLED longevity.
  • Luminescence Efficiency: The patent highlights the phenoxazine-carbazole derivative’s high TADF efficiency, attributed to its rigid, planar structure facilitating reverse intersystem crossing (RISC). In contrast, the target compound’s flexible piperidine linker may reduce radiative efficiency but improve solution processability .

Biological Activity

The compound 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Core Structure : The compound features a piperidine ring connected to a benzonitrile moiety and a pyrimidine derivative, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. The following sections summarize key findings regarding its cytotoxic effects and mechanisms.

Cytotoxicity

Several studies have demonstrated the cytotoxic effects of related compounds within the same chemical class. For instance, compounds similar to this compound have shown potent activity against various human tumor cell lines:

Compound TypeCell Lines TestedIC50 Values (nM)
Benzylidene-piperidonesHL-60, HSC-2, HSC-3~34 (most potent)
Pyrimidine derivativesMolt 4/C8, CEM T-cells<100 (varied by structure)

These findings suggest that modifications in the molecular structure can significantly enhance cytotoxicity against malignant cells.

The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Compounds induce programmed cell death in cancer cells via caspase activation and mitochondrial membrane potential disruption.
  • Inhibition of Cellular Respiration : Some derivatives inhibit cellular respiration pathways, leading to energy depletion in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cellular damage and apoptosis.

Case Studies

  • Study on Cytotoxicity : A study investigated the cytotoxic effects of related compounds on HL-60 leukemia cells. The results indicated that certain derivatives exhibited an average IC50 value significantly lower than conventional chemotherapeutics like melphalan.
    • Selectivity Index (SI) : The selectivity index was calculated to assess the specificity of these compounds towards malignant versus non-malignant cells. Compounds with SI values greater than 10 were considered promising candidates for further development.
  • Mechanistic Insights : Another study focused on the biochemical pathways affected by these compounds. The research highlighted that certain derivatives caused significant mitochondrial depolarization and increased apoptosis rates in treated cancer cells.

Q & A

How can researchers design an efficient synthetic route for 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile?

Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nucleophilic aromatic substitution to introduce the pyrimidinyloxy group onto the piperidine ring (e.g., using 2,6-dimethylpyrimidin-4-ol under basic conditions like K₂CO₃ in DMF) .
  • Amide coupling between the activated piperidine intermediate (e.g., as a carbonyl chloride) and 3-cyanobenzoic acid derivatives, facilitated by coupling agents such as HATU or DCC .
    Key considerations include optimizing reaction time, temperature (e.g., 80–100°C for substitution steps), and purification techniques (e.g., column chromatography with silica gel) to isolate intermediates .

What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR spectroscopy : Analyze chemical shifts for characteristic peaks (e.g., benzonitrile C≡N at ~110 ppm in ¹³C NMR, pyrimidine protons at δ 6.5–7.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 393.1794 for C₂₁H₂₁N₄O₂) with <2 ppm error .
  • HPLC : Use reverse-phase C18 columns (e.g., 90:10 water:acetonitrile gradient) to assess purity (>95% by UV detection at 254 nm) .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:

  • Dose-response curve normalization : Ensure consistent assay conditions (e.g., cell viability assays using HepG2 vs. HEK293 cells may require different serum concentrations) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s mechanism (e.g., inhibition of kinase X vs. off-target effects) .
  • Meta-analysis : Compare data across multiple studies (e.g., IC₅₀ values in enzymatic vs. cell-based assays) to identify assay-specific biases .

What methodologies are recommended for studying the compound’s binding kinetics with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., kinase domain) on a sensor chip to measure association/dissociation rates (ka/kd) in real time .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by monitoring heat changes during ligand-protein interactions .
  • Molecular docking simulations : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning of active-site residues) .

How can structural modifications improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute labile groups (e.g., replace ester linkages with amides) to reduce hydrolysis in liver microsomes .
  • Deuterium incorporation : Replace hydrogen atoms at metabolically vulnerable positions (e.g., benzylic sites) to slow CYP450-mediated oxidation .
  • In vitro ADME profiling : Use hepatocyte incubation assays to identify major metabolites (LC-MS/MS) and guide rational design .

What advanced computational tools can predict the compound’s pharmacokinetic properties?

Answer:

  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using software like GastroPlus, incorporating logP (predicted ~2.8) and pKa (~4.5 for the nitrile group) .
  • Quantitative structure-activity relationship (QSAR) : Train models on datasets of similar piperidine-carbonyl derivatives to forecast bioavailability and CNS penetration .
  • Machine learning : Apply platforms like DeepChem to prioritize analogs with optimal clearance rates (<30 mL/min/kg in rat PK studies) .

How should researchers address discrepancies in cytotoxicity data between 2D and 3D cell models?

Answer:

  • 3D spheroid validation : Compare IC₅₀ values in monolayer vs. spheroid cultures (e.g., using Matrigel-embedded HCT116 cells) to assess penetration efficiency .
  • Microenvironment modulation : Test under hypoxic conditions (5% O₂) to mimic in vivo tumor niches, which may alter drug sensitivity .
  • Multiparametric imaging : Use confocal microscopy to track compound distribution within 3D structures (e.g., via fluorescent tagging) .

What strategies optimize enantiomeric purity during asymmetric synthesis of related analogs?

Answer:

  • Chiral auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams in key steps (e.g., piperidine ring formation) to achieve >95% ee .
  • Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts for stereocontrol in ketone reductions (e.g., intermediates with α-chiral centers) .
  • Chiral HPLC : Separate enantiomers on Chiralpak IA-3 columns (hexane:isopropanol 85:15) to verify purity .

How can researchers elucidate the role of the nitrile group in target engagement?

Answer:

  • Proteomic profiling : Use activity-based protein profiling (ABPP) with a clickable nitrile analog to identify covalent binding partners .
  • Crystallography : Solve co-crystal structures (e.g., with kinase X at 2.1 Å resolution) to visualize hydrogen bonding between C≡N and Thr123 .
  • SAR studies : Synthesize analogs with -CN replaced by -CO₂H or -CONH₂ and compare inhibitory potency in enzymatic assays .

What experimental designs validate the compound’s selectivity across kinase family members?

Answer:

  • Kinome-wide profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to test inhibition at 1 μM against 468 kinases .
  • Thermal shift assays : Measure ΔTm shifts for kinases incubated with the compound to identify direct binders .
  • Rescue experiments : Overexpress suspected off-target kinases in cell lines to confirm pathway-specific effects .

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